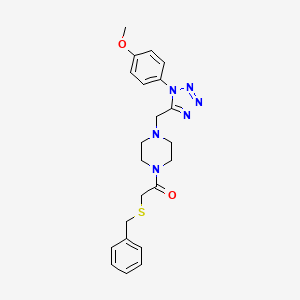

2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a complex organic molecule with unique structural and chemical properties. This compound consists of several functional groups, including a benzylthio group, a piperazine ring, a methoxyphenyl group, and a tetrazole ring, contributing to its potential reactivity and versatility in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of "2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" typically involves multi-step reactions:

Starting with the preparation of the benzylthio group through nucleophilic substitution reactions.

Introduction of the piperazine ring via cyclization reactions.

Attaching the methoxyphenyl group through electrophilic aromatic substitution.

Incorporation of the tetrazole ring via azide coupling reactions.

Final coupling of all the components under controlled temperature and catalytic conditions.

Industrial Production Methods: Industrial production might employ automated batch reactors for precise control over reaction conditions. Use of flow chemistry to ensure high yield and purity can also be considered, leveraging catalysts and optimized solvent systems to facilitate complex transformations efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions affecting the benzylthio group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group, converting it to secondary alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of suitable bases or catalysts.

Major Products: Oxidation can yield sulfoxides/sulfones; reduction can yield secondary alcohols. Substitution can produce a variety of modified compounds depending on the introduced groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, a study highlighted the synthesis and evaluation of various thiadiazole derivatives, which demonstrated potent cytotoxic effects against several cancer cell lines such as HEPG2 and HeLa. The structure-activity relationship (SAR) showed that modifications in the piperazine ring could enhance antitumor activity, suggesting that similar modifications in 2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may yield promising results against cancer cells .

Neuropharmacological Effects

The piperazine scaffold is well-known for its neuropharmacological effects. Compounds similar to This compound have been studied for their potential in treating anxiety and depression. In particular, derivatives containing tetrazole rings have shown promise in modulating serotonin receptors, which are critical targets for antidepressant drugs .

Material Science Applications

Corrosion Inhibition

The compound's heterocyclic structure makes it suitable for use as a corrosion inhibitor. Research has demonstrated that similar heterocyclic compounds can effectively protect metals from corrosion by forming a protective layer on the metal surface . The efficacy of these compounds can be attributed to their ability to adsorb onto metal surfaces and inhibit electrochemical reactions.

Biochemical Applications

Enzyme Inhibition Studies

The compound's structural characteristics suggest potential enzyme inhibition capabilities. For instance, studies on related compounds have shown that they can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development against metabolic disorders . The specific interactions between the compound and target enzymes warrant further investigation to elucidate its mechanism of action.

Data Tables

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated a series of thiadiazole derivatives , including those with piperazine substitutions. The derivatives were tested against multiple cancer cell lines with varying degrees of success. The most effective compound exhibited an EC50 value significantly lower than established chemotherapeutics, indicating strong potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

In a behavioral study involving rodent models, a compound structurally similar to This compound was administered to assess its anxiolytic effects. Results indicated a marked reduction in anxiety-like behaviors compared to control groups, suggesting its potential use in treating anxiety disorders .

Mécanisme D'action

The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and Van der Waals forces. The presence of various functional groups allows the compound to fit into active sites of biological macromolecules, disrupting their normal function and leading to a desired therapeutic effect. Pathways affected may include signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

2-(benzylthio)-1-(4-methylpiperazin-1-yl)ethanone

1-(4-(benzylthio)-2-methylphenyl)piperazin-1-yl)-ethanone

2-(benzylthio)-1-(4-((1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Uniqueness: The presence of a tetrazole ring along with a methoxyphenyl group makes "2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" unique compared to its analogs. This combination of functional groups can result in distinct pharmacokinetic and pharmacodynamic properties, potentially making it more effective or selective in its applications.

Activité Biologique

The compound 2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure integrating a benzylthio group, a piperazine moiety, and a tetrazole ring. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives containing the tetrazole ring may have significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines such as HEPG2 and MDA-MB-231, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Effects : Compounds with similar structures have shown promising antimicrobial activity. The benzothiazole derivatives, for example, have been reported to possess antibacterial and antifungal properties .

- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of related compounds against glutamine-induced neurotoxicity in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Anticancer Studies

A study focused on the synthesis and biological evaluation of thiadiazole derivatives indicated that compounds with structural similarities to this compound exhibited significant antiproliferative activity. The most potent derivatives showed IC50 values ranging from 10.28 µg/mL to 4.27 µg/mL against various cancer cell lines .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HEPG2 | 10.28 |

| Compound B | MDA-MB-231 | 4.27 |

Antimicrobial Activity

In vitro studies on related benzothiazole derivatives revealed broad-spectrum antimicrobial effects. The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL against tested organisms, indicating high efficacy .

| Compound | Microorganism Tested | MIC (μg/mL) |

|---|---|---|

| Compound C | E. coli | 50 |

| Compound D | S. aureus | 50 |

Neuroprotective Effects

Research on neuroprotective activities has shown that compounds similar to the target compound can significantly reduce neurotoxicity in PC12 cells, suggesting their potential utility in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups is critical for enhancing biological activity. For instance, the methoxy group on the phenyl ring appears to enhance anticancer activity by increasing lipophilicity and improving interaction with cellular targets .

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2S/c1-30-20-9-7-19(8-10-20)28-21(23-24-25-28)15-26-11-13-27(14-12-26)22(29)17-31-16-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSGKUKNEVQJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.